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Compound of Interest

Compound Name: N-allyl-2-chloropropanamide

Cat. No.: B012861 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data for N-allyl-2-
chloropropanamide, a molecule of interest in synthetic chemistry and drug discovery. Due to

the limited availability of published experimental spectra for this specific compound, this

document presents a predictive analysis based on the well-established principles of NMR

spectroscopy, infrared spectroscopy, and mass spectrometry, supported by data from

analogous structures.

Predicted Spectral Data
The following tables summarize the predicted spectral data for N-allyl-2-chloropropanamide.

These predictions are derived from the analysis of its constituent functional groups—an allyl

group, a secondary amide, and a chloropropionyl moiety—and comparison with known spectral

data of related compounds.

Table 1: Predicted ¹H NMR Spectral Data
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Protons
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-1' (CH₃) ~ 1.6 - 1.8 Doublet ~ 7

H-2' (CHCl) ~ 4.4 - 4.6 Quartet ~ 7

N-H ~ 6.0 - 7.5 Broad Singlet -

H-1 (NCH₂) ~ 3.9 - 4.1 Triplet of Doublets ~ 6, ~ 1.5

H-2 (CH=) ~ 5.8 - 6.0 Multiplet -

H-3a (=CH₂) ~ 5.1 - 5.2
Doublet of Quartets

(cis)
~ 10, ~ 1.5

H-3b (=CH₂) ~ 5.2 - 5.3
Doublet of Quartets

(trans)
~ 17, ~ 1.5

Table 2: Predicted ¹³C NMR Spectral Data
Carbon Chemical Shift (δ, ppm)

C-1' (CH₃) ~ 20 - 25

C-2' (CHCl) ~ 55 - 60

C=O (Amide) ~ 170 - 175

C-1 (NCH₂) ~ 42 - 47

C-2 (CH=) ~ 132 - 136

C-3 (=CH₂) ~ 115 - 120

Table 3: Predicted Infrared (IR) Spectroscopy Data
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Functional Group Absorption Range (cm⁻¹) Intensity

N-H Stretch 3300 - 3500 Medium

C-H Stretch (sp²) 3010 - 3100 Medium

C-H Stretch (sp³) 2850 - 3000 Medium

C=O Stretch (Amide I) 1630 - 1690 Strong

N-H Bend (Amide II) 1510 - 1570 Medium

C=C Stretch 1620 - 1680 Variable

C-Cl Stretch 600 - 800 Strong

Table 4: Predicted Mass Spectrometry Data
Ion Type Predicted m/z Notes

[M]⁺ 147/149

Molecular ion peak with

isotopic pattern for Chlorine

(³⁵Cl/³⁷Cl in ~3:1 ratio).

[M+H]⁺ 148/150
Protonated molecular ion,

commonly observed in ESI.

[M+Na]⁺ 170/172
Sodium adduct, also common

in ESI.

Fragment 112 Loss of Chlorine radical (Cl•).

Fragment 91
McLafferty rearrangement

product or loss of allyl group.

Fragment 57 Allyl cation ([C₃H₅]⁺).

Fragment 41 Propargyl cation ([C₃H₃]⁺).

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectral data presented

above. Specific instrument parameters may vary.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-25 mg of N-allyl-2-chloropropanamide in approximately

0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1] The sample should be free of

particulate matter; filtration through a small cotton or glass wool plug into a clean, dry NMR

tube is recommended.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher).

¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.

Set an appropriate spectral width and number of scans.

Use tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0

ppm).[2]

¹³C NMR Acquisition:

Acquire a proton-decoupled carbon spectrum to obtain singlets for each unique carbon

environment.

A larger number of scans will be necessary compared to ¹H NMR due to the lower natural

abundance of ¹³C.[1]

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine proton

ratios.

Infrared (IR) Spectroscopy
Sample Preparation:

Thin Film (for liquids or low-melting solids): Place a drop of the neat sample between two

salt plates (e.g., NaCl or KBr).
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KBr Pellet (for solids): Grind 1-2 mg of the sample with approximately 100 mg of dry KBr

powder. Press the mixture into a thin, transparent disk using a hydraulic press.

Solution: Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄, CHCl₃) and

place in a solution cell.[3]

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Acquisition:

Record a background spectrum of the empty sample holder (or salt plates/solvent).

Place the sample in the instrument and record the sample spectrum.

The instrument software will automatically subtract the background to produce the final

spectrum.

Data Analysis: Identify characteristic absorption bands corresponding to the functional

groups present in the molecule.[4] The region above 1500 cm⁻¹ is typically used for

functional group identification, while the region below 1500 cm⁻¹ (the "fingerprint region") is

unique to the molecule as a whole.[4]

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of the sample (typically in the low µg/mL to

ng/mL range) in a volatile solvent compatible with the ionization source (e.g., methanol,

acetonitrile, or a mixture with water).[5] For electrospray ionization (ESI), the addition of a

small amount of acid (e.g., formic acid) for positive ion mode or base (e.g., ammonium

hydroxide) for negative ion mode can enhance ionization.[5]

Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g.,

Electrospray Ionization - ESI, or Electron Impact - EI).

Acquisition:

Introduce the sample into the ion source. In ESI, this is typically done via direct infusion

with a syringe pump or through a liquid chromatography (LC) system.[5][6]
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The sample is ionized in the source, and the resulting ions are transferred to the mass

analyzer.

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

The detector records the abundance of each ion.

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and

characteristic fragment ions. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl) should be

evident for any chlorine-containing fragments.

Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of N-allyl-
2-chloropropanamide.
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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of N-allyl-
2-chloropropanamide.
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Caption: Logical relationship between different spectroscopic techniques and the information

derived for structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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